Piminodine Dihydrochloride
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Overview
Description
Piminodine Dihydrochloride is an opioid analgesic that is an analogue of pethidine (meperidine). It was used in medicine briefly during the 1960s and 1970s, particularly for obstetric analgesia and dental procedures. The compound produces analgesia, sedation, and euphoria, but it also has side effects such as itching, nausea, and potentially serious respiratory depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piminodine Dihydrochloride involves the reaction of piperidine derivatives with aniline and ethyl chloroformate. The reaction is typically carried out in an organic solvent such as ethanol under controlled temperature conditions. The product is then purified through crystallization and converted into its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Piminodine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidine compounds .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new analgesic drugs and formulations
Mechanism of Action
Piminodine Dihydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia and sedation. The compound also affects other signaling pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Pethidine (Meperidine): Another opioid analgesic with similar effects but different chemical structure.
Morphine: A well-known opioid with a different mechanism of action and potency.
Alphaprodine: An opioid analgesic with similar uses but different pharmacokinetics.
Uniqueness
Piminodine Dihydrochloride is unique in its specific binding affinity to opioid receptors and its pharmacokinetic profile, which includes a shorter duration of action compared to other opioids. This makes it particularly useful in specific medical applications where short-term pain relief is desired .
Properties
CAS No. |
113862-30-9 |
---|---|
Molecular Formula |
C23H32Cl2N2O2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
ethyl 1-(3-anilinopropyl)-4-phenylpiperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C23H30N2O2.2ClH/c1-2-27-22(26)23(20-10-5-3-6-11-20)14-18-25(19-15-23)17-9-16-24-21-12-7-4-8-13-21;;/h3-8,10-13,24H,2,9,14-19H2,1H3;2*1H |
InChI Key |
NNUYKVKCPSVJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCCNC2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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